N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline is a fluorinated aromatic amine derivative featuring a benzotriazole moiety linked via a methylene group to a fully fluorinated aniline ring.
Key structural attributes:
- Benzotriazole unit: Imparts resistance to hydrolysis and oxidative degradation.
- Pentafluoroaniline group: Enhances electronegativity and may influence solubility or reactivity.
- Methylene bridge: Facilitates conformational flexibility between the two aromatic systems.
Properties
CAS No. |
303090-97-3 |
|---|---|
Molecular Formula |
C13H7F5N4 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline |
InChI |
InChI=1S/C13H7F5N4/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-22-7-4-2-1-3-6(7)20-21-22/h1-4,19H,5H2 |
InChI Key |
HPVNJZQLMQNTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline typically involves the reaction of benzotriazole with pentafluoroaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzotriazole ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation can lead to the formation of benzotriazole N-oxides.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline involves its interaction with molecular targets through various pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pentafluoroaniline component enhances the compound’s electron-withdrawing properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Fluorination Degree: Pentafluoro vs. Trifluoro Analogues
The degree of fluorine substitution significantly impacts physicochemical properties. For example:
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline (CAS 256955-28-9) : Contains three fluorine atoms on the aniline ring (positions 2, 3, 4).
- Target compound (pentafluoroaniline derivative) :
- Five fluorine atoms maximize electron deficiency on the aromatic ring, likely reducing basicity and enhancing stability against electrophilic attack.
- Higher lipophilicity compared to trifluoro analogues due to increased fluorine content.
Substituent Variation: Benzotriazolylmethyl vs. Benzyl Groups
The nature of the substituent on the aniline nitrogen influences steric and electronic profiles:
- N-Benzyl-2,3,4,5,6-pentafluoroaniline (CAS 36375-86-7) : Molecular formula: C₁₃H₈F₅N. Benzyl group introduces a simple aromatic substituent without heterocyclic complexity. Likely exhibits higher solubility in nonpolar solvents compared to benzotriazole-containing analogues.
- Target compound :
- Benzotriazolylmethyl group adds a rigid, planar heterocycle capable of metal coordination or π-π interactions.
- May exhibit enhanced thermal stability due to the benzotriazole moiety’s resistance to degradation.
Functional Group Complexity: Triazole-Sulfanyl Derivatives
Compounds like 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 540498-18-8) highlight the diversity of benzotriazole-containing structures:
- Increased molecular weight (419.5 g/mol) and complexity reduce volatility but may limit synthetic accessibility.
Comparative Data Table
†Hypothetical calculation based on structural analysis. ‡Estimated using analogous compounds (e.g., ).
Research Implications and Limitations
- Electron-deficient aromatic systems : The pentafluoroaniline group may enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions compared to less-fluorinated analogues .
- Data gaps : Critical parameters such as melting points, solubility, and spectroscopic data are absent in available literature, necessitating further experimental characterization.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline?
- Methodological Answer : The synthesis typically involves coupling 2,3,4,5,6-pentafluoroaniline with a benzotriazole derivative. A common approach uses carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to form amide or methylene bridges. For example, benzotriazole derivatives are often synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions in solvents like THF or chloroform . The pentafluoroaniline moiety can be introduced via reaction with pre-functionalized benzotriazole intermediates under inert atmospheres to avoid hydrolysis of sensitive fluorine groups .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : , , and NMR are critical for confirming the structure, particularly the fluorine substitution pattern and benzotriazole integration. For example, NMR can resolve distinct fluorine environments in the pentafluoroaniline group .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight and fragmentation patterns, especially for sulfonamide or ester derivatives .
- X-ray Crystallography : Essential for resolving 3D molecular geometry. Programs like SHELXL ( ) are widely used for refining crystal structures, particularly for assessing bond angles and torsion angles between the benzotriazole and pentafluoroaniline moieties .
Q. What are the key physicochemical properties influencing its stability and handling?
- Methodological Answer : The compound is likely a crystalline solid with limited solubility in polar solvents due to its fluorinated aromatic ring. Stability tests (e.g., TGA/DSC) should be conducted to assess thermal decomposition thresholds. Storage under inert gas (e.g., argon) is recommended to prevent oxidation or moisture absorption, as fluorinated anilines are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the pentafluoroaniline group influence its reactivity in catalytic transformations?
- Methodological Answer : The pentafluoroaniline group strongly withdraws electrons via inductive effects, activating the aromatic ring for nucleophilic substitution or cross-coupling reactions. For instance, studies on similar compounds show that fluorine substitution enhances reactivity in Pd-catalyzed N–H activation, as observed in Pd(CH)(HNAr)(L1H) complexes . Mechanistic studies using DFT calculations can quantify electronic effects, while kinetic experiments (e.g., variable-temperature NMR) can probe reaction pathways .
Q. How can structural data resolve contradictions in reported reaction outcomes involving this compound?
- Methodological Answer : Discrepancies in reaction yields or products often arise from differences in crystallinity or steric hindrance. For example, X-ray crystallography (refined via SHELXL) can identify polymorphic forms or unexpected conformations that alter reactivity . Comparative studies using synchrotron radiation or neutron diffraction may further clarify structural nuances impacting reactivity .
Q. What strategies optimize the compound’s use in synthesizing redox-active polymers or metal-organic frameworks (MOFs)?
- Methodological Answer : The benzotriazole group can act as a redox-active ligand, while the fluorinated aromatic ring enhances thermal stability. Polymerization techniques (e.g., free-radical initiation with AIBN) have been employed for related fluorinated aniline copolymers, yielding materials with tunable conductivity . For MOFs, solvothermal synthesis with metal nodes (e.g., Zn) can exploit the compound’s bifunctional coordination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
